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Compound of Interest

Compound Name: 5-Chloro-2-(hydroxymethyl)phenol

CAS No.: 64917-81-3

Cat. No.: B3055468

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8]
5-Chloro-2-(hydroxymethyl)phenol, also known as 5-chloro-2-hydroxybenzyl alcohol, is a

critical bifunctional intermediate. Possessing both a phenolic hydroxyl and a benzylic alcohol

moiety, it exhibits complex solubility behavior driven by dual hydrogen-bonding capabilities.[1] It

serves as a precursor in the synthesis of agrochemicals (e.g., specific fungicides like

Dichlorophen derivatives) and specialized phenolic resins.

Understanding its solubility landscape is non-trivial due to the competing polarity of the

hydroxyl groups and the lipophilicity of the chlorinated aromatic ring. This guide outlines the

solubility behavior, thermodynamic modeling frameworks, and validation protocols required for

industrial application.

Chemical Identity[1][3][4][6][7][9]
IUPAC Name: 5-Chloro-2-(hydroxymethyl)phenol[2]
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CAS Number: 5330-38-1[3][4][5][1][6]

Molecular Formula:

Key Functional Groups: Phenolic -OH (Acidic), Benzylic -OH (Alcoholic), Chloro- (Lipophilic).

Qualitative Solubility Landscape
Based on structural analysis and synthetic workflows (e.g., hydroxymethylation of 4-

chlorophenol), the solubility profile is categorized by solvent polarity and interaction type.
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Solvent Class
Representative
Solvents

Solubility Status Mechanistic Insight

Protic Polar
Methanol, Ethanol,

Isopropanol
High

Strong Hydrogen

Bond (HB)

donor/acceptor

interactions with both -

OH groups. Preferred

solvents for reaction.

Aprotic Polar DMSO, DMF, THF Very High

Strong dipole-dipole

interactions; DMSO

disrupts inter-

molecular H-bonds of

the crystal lattice

effectively.

Moderate Polar Ethyl Acetate, Acetone Moderate to High

Good solubility due to

HB acceptance from

the phenol/benzyl

alcohol protons.

Common extraction

solvents.[7]

Aromatic Toluene, Benzene Low to Moderate

Solubility increases

significantly with

temperature. Often

used as antisolvents

or for cooling

crystallization.

Non-Polar Hexane, Heptane Insoluble

Lack of polar

interactions prevents

solvation of the

hydrophilic hydroxyl

regions.

Aqueous Water Low Limited solubility at

neutral pH; highly

soluble in alkaline
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aqueous media (pH >

10) due to phenoxide

formation.

Theoretical Framework: Thermodynamic Modeling
To transition from qualitative observation to process control, solubility data must be modeled.

For 5-Chloro-2-(hydroxymethyl)phenol, the Modified Apelblat Equation is the standard for

correlating mole fraction solubility (

) with temperature (

).

The Modified Apelblat Model
This semi-empirical model accounts for the non-ideal behavior of the solution:

: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical parameters derived from regression analysis of experimental data.

and

relate to the enthalpy of solution.

accounts for the temperature dependence of the heat capacity.

The van't Hoff Equation
For initial approximations over narrow temperature ranges, the simplified van't Hoff equation is

used to determine the apparent enthalpy of dissolution (

):

Process Implication: A positive

indicates an endothermic dissolution, confirming that solubility increases with temperature—
a prerequisite for cooling crystallization.
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Experimental Protocol: High-Fidelity Determination
Since specific mole-fraction datasets for this intermediate are often proprietary, the following

Self-Validating Protocol is required to generate reliable internal data.

Method: Dynamic Laser Monitoring (Synthetic Method)
This method is superior to gravimetric analysis for this compound due to the avoidance of

sampling errors and temperature fluctuations during filtration.

Workflow Diagram

Sample Preparation
(Weigh Solute + Solvent)

Heating Phase
(Dissolution) Sealed Vessel

Laser Monitoring
(Transmissivity)

 Continuous Stirring Equilibrium Detection
(Clear Point)

 Max Transmissivity

Data Logging
(T vs. x)

 Record T

 Add Solvent (Dilution)

Click to download full resolution via product page

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology
Preparation:

Use a jacketed glass vessel (50 mL) coupled with a programmable thermostatic bath

(accuracy

K).

Weigh 5-Chloro-2-(hydroxymethyl)phenol (

) and solvent (

) using an analytical balance (

g).

Setup:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3055468/docs?utm_src=pdf-body-img#solubility-profile-thermodynamic-characterization-of-5-chloro-2-hydroxymethyl-phenol
https://www.benchchem.com/product/b3055468/docs?utm_src=pdf-body#solubility-profile-thermodynamic-characterization-of-5-chloro-2-hydroxymethyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insert a laser transmittance probe and a temperature sensor directly into the slurry.

Set agitation to 400 RPM to ensure suspension homogeneity.

Heating Ramp:

Heat the slurry at a slow rate (e.g.,

K/min).

Monitor laser transmittance. The mixture is opaque (0% transmittance) when undissolved.

Determination:

Record the temperature (

) at which transmittance sharply rises to 100% (the "Clear Point"). This corresponds to the
saturation temperature for the known mole fraction.

Validation (Hysteresis Check):

Cool the solution at the same rate until turbidity reappears ("Cloud Point").

The Metastable Zone Width (MSZW) is

. A narrow MSZW validates the equilibrium assumption.

Process Application: Purification & Crystallization
The solubility differential of 5-Chloro-2-(hydroxymethyl)phenol in mixed solvent systems is

the key to high-purity isolation.

Solvent Selection Logic
Reaction Solvent: Ethanol (High solubility, facilitates nucleophilic attack).

Crystallization Solvent: Toluene (Antisolvent behavior).[8]

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3055468/docs?utm_src=pdf-body#solubility-profile-thermodynamic-characterization-of-5-chloro-2-hydroxymethyl-phenol
http://orgsyn.org/demo.aspx?prep=v86p0028
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentration: Distill the ethanolic reaction mixture to remove 70-80% of the solvent.

Antisolvent Addition: Add hot Toluene slowly to the concentrated residue.

Cooling: Ramp temperature down from 60°C to 5°C at 5°C/hour.

Result: The hydrophobic chloro-phenyl ring drives crystallization in the non-polar toluene

environment, while impurities remain in the mother liquor.

Purification Logic Flow
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Figure 2: Antisolvent Crystallization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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